2,3-Dichloro-6-fluorobenzenesulfonyl chloride
Overview
Description
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a chemical compound with the CAS Number 1706446-66-3 . It has a molecular weight of 263.5 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dichloro-6-fluorobenzenesulfonyl chloride . The InChI code is 1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H .Chemical Reactions Analysis
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is used in various organic synthesis reactions such as substitution reactions, acylation, and sulfonylation .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
1. Activation of Hydroxyl Groups in Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, a compound with a structure similar to 2,3-dichloro-6-fluorobenzenesulfonyl chloride, has been used to activate hydroxyl groups in various solid supports such as functionalized polystyrene microspheres and cellulose rods. This activation facilitates the covalent attachment of biological substances like enzymes and antibodies, preserving their biological function. This method holds potential for therapeutic applications in bioselective separation processes (Chang et al., 1992).
2. Synthesis of Pesticide Intermediates
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, closely related to the target compound, has been utilized in synthesizing intermediates for pesticides like herbicidal j7uthiacet-methyL The synthesis involves chlorosulfonation of chlorofluoronitrobenzene using chlorosulfonic acid, highlighting the compound's role in creating valuable intermediates for agricultural applications (Xiao-hua Du et al., 2005).
3. Development of Herbicides
Various chlorohydroxybenzenesulfonyl derivatives, including those similar to 2,3-dichloro-6-fluorobenzenesulfonyl chloride, have been investigated for their potential as herbicides. These compounds have been condensed with nucleophilic reagents to explore their applicability in agricultural chemistry (Cremlyn & Cronje, 1979).
4. Synthesis of Fluoronitrobenzene-Sulfonyl Chlorides
The synthesis of fluoronitrobenzenesulfonyl chlorides, which are structurally similar to the subject compound, indicates its potential use in creating compounds for further chemical reactions and studies. These syntheses often involve multiple steps, including reactions with phenylmethanethiol and oxidative cleavage (Zhersh et al., 2010).
properties
IUPAC Name |
2,3-dichloro-6-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMLUHUCSXISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluorobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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